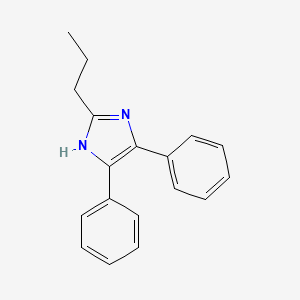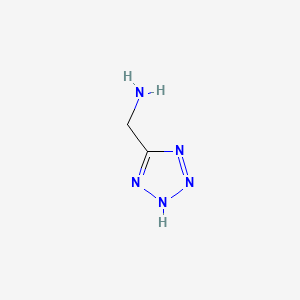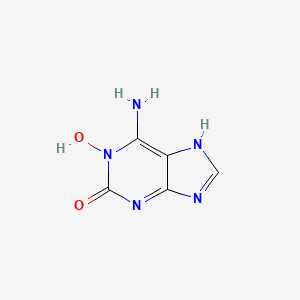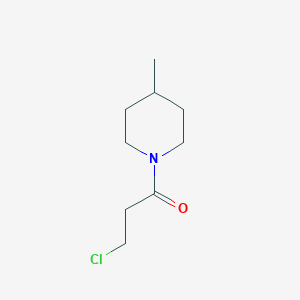
3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one" is a chemical that appears to be structurally related to various piperidinone derivatives, as indicated by the research on similar compounds. Piperidinones are a class of compounds known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Synthesis Analysis
While the specific synthesis of "3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one" is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones involves the formation of a piperidine ring, which is a common structural motif in these types of compounds . The synthesis process typically includes the formation of the piperidine ring followed by functionalization at appropriate positions to introduce various substituents, such as chloro and methyl groups.
Molecular Structure Analysis
The molecular structure of related compounds shows that the piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings . This conformation allows for various substituents to be positioned in a way that can influence the compound's interaction with biological targets, such as receptors or enzymes.
Chemical Reactions Analysis
The chemical reactivity of piperidinone derivatives can be influenced by the presence of substituents on the piperidine ring. For example, the introduction of a chloro group can make the compound more reactive in nucleophilic substitution reactions, while a methyl group can provide steric hindrance, affecting the compound's reactivity profile. The specific reactivity of "3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one" would depend on the exact positioning and nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinone derivatives can vary widely depending on their specific substituents. For example, the presence of a chloro group can affect the compound's polarity and solubility, while a methyl group can influence its hydrophobicity. The crystal structures of similar compounds have shown that weak N—H⋯O hydrogen bonds and C—H⋯π interactions can occur, which may influence the compound's solid-state properties and its behavior in crystalline form .
Applications De Recherche Scientifique
Chemical Synthesis
“3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one” is used as a chemical intermediate in the synthesis of other compounds . It’s often used in the pharmaceutical industry for the production of various drugs . The compound is also used in the synthesis of “3-chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride”, another chemical compound .
Pharmaceutical Industry
“3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one” is used as a chemical intermediate in the synthesis of other compounds . It’s often used in the pharmaceutical industry for the production of various drugs . The compound is also used in the synthesis of “3-chloro-4- (4-methylpiperidin-1-yl)aniline hydrochloride”, another chemical compound .
Safety And Hazards
The safety and hazards of 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one are not explicitly detailed in the search results. However, it is mentioned that it is a synthetic cathinone that belongs to the class of substituted phenethylamines1. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects1.
Orientations Futures
The future directions of 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one are not explicitly detailed in the search results. However, it is mentioned that it is a synthetic cathinone that belongs to the class of substituted phenethylamines1. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects1.
Propriétés
IUPAC Name |
3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-8-3-6-11(7-4-8)9(12)2-5-10/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNYUXFSQHLEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50410973 |
Source


|
| Record name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |
CAS RN |
349090-42-2 |
Source


|
| Record name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




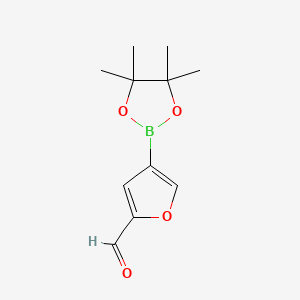


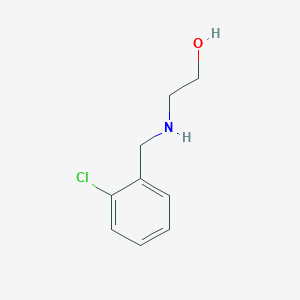
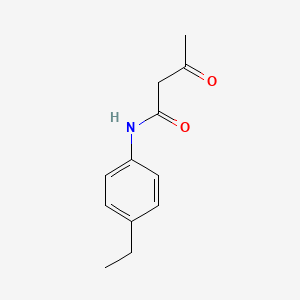
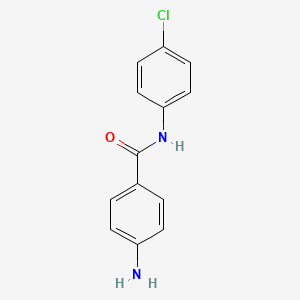
![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)
